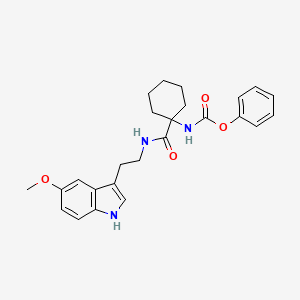
FAAH/TRPV1 blocker-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAAH/TRPV1 blocker-1 is a dual-acting compound that inhibits both fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1) channels. This compound has garnered significant interest due to its potential therapeutic applications in pain management and inflammation reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FAAH/TRPV1 blocker-1 involves the rational molecular hybridization of pharmacophores from classical TRPV1 antagonists and FAAH inhibitors . The synthetic route typically includes multiple steps of organic reactions, such as amide bond formation, esterification, and selective reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
FAAH/TRPV1 blocker-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Selective reduction reactions can modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .
Scientific Research Applications
FAAH/TRPV1 blocker-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the endocannabinoid system and TRPV1 channel interactions.
Biology: Investigated for its role in modulating pain and inflammation pathways in various biological models.
Medicine: Explored as a potential therapeutic agent for conditions such as osteoarthritis, neuropathic pain, and inflammatory diseases
Industry: Utilized in the development of new analgesic and anti-inflammatory drugs.
Mechanism of Action
FAAH/TRPV1 blocker-1 exerts its effects by simultaneously inhibiting FAAH and blocking TRPV1 channels. FAAH inhibition leads to increased levels of endocannabinoids, which have analgesic and anti-inflammatory properties. Blocking TRPV1 channels prevents the activation of pain and inflammation pathways. This dual mechanism enhances the compound’s therapeutic potential by targeting multiple pathways involved in pain and inflammation .
Comparison with Similar Compounds
FAAH/TRPV1 blocker-1 is unique due to its dual-acting nature, which provides a synergistic effect in pain and inflammation management. Similar compounds include:
URB597: A selective FAAH inhibitor.
Capsazepine: A TRPV1 antagonist.
OMDM198: Another dual FAAH/TRPV1 blocker.
Compared to these compounds, this compound offers a more comprehensive approach by targeting both FAAH and TRPV1, potentially leading to enhanced therapeutic outcomes .
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
phenyl N-[1-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C25H29N3O4/c1-31-20-10-11-22-21(16-20)18(17-27-22)12-15-26-23(29)25(13-6-3-7-14-25)28-24(30)32-19-8-4-2-5-9-19/h2,4-5,8-11,16-17,27H,3,6-7,12-15H2,1H3,(H,26,29)(H,28,30) |
InChI Key |
CNRQCSUIZZMJDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


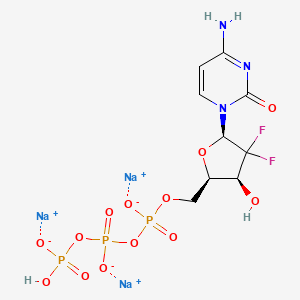

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
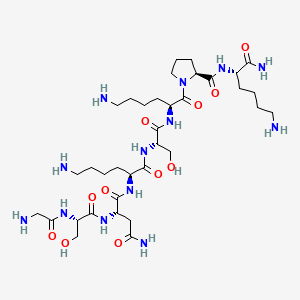
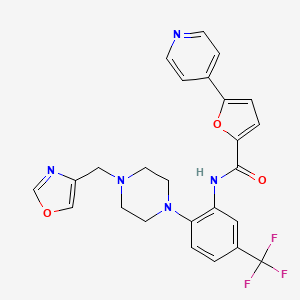
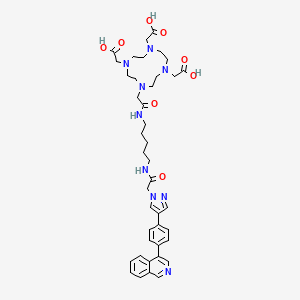
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
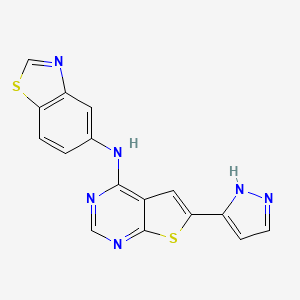


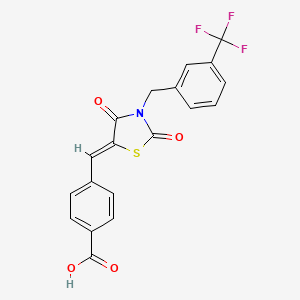
![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)


